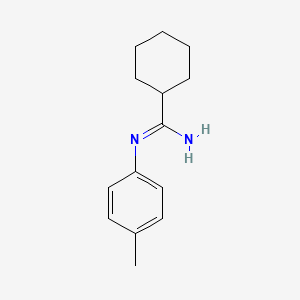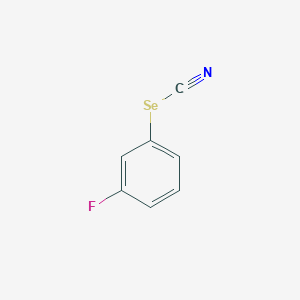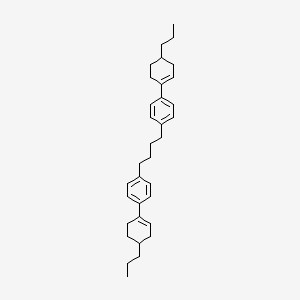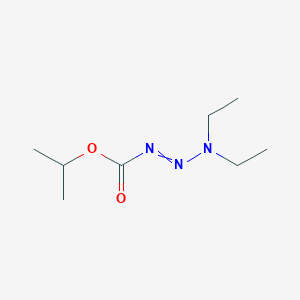
2,5-Diethoxy-2-methyl-1,2-oxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxy-2-methyl-1,2-oxasilolane is an organic compound with the molecular formula C8H18O3Si. It is a member of the oxasilolane family, which are cyclic compounds containing silicon, oxygen, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-2-methyl-1,2-oxasilolane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method is the reaction of diethyl ether with methyltrichlorosilane in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired oxasilolane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethoxy-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane to silanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted oxasilolanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxy-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Diethoxy-2-methyl-1,2-oxasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. The presence of silicon in the structure allows for unique interactions with biological molecules, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: An organic compound used as a water scavenger in water-sensitive reactions.
2-Ethyl-2-oxazoline: Used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness
2,5-Diethoxy-2-methyl-1,2-oxasilolane is unique due to its cyclic structure containing silicon, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88276-89-5 |
|---|---|
Molekularformel |
C8H18O3Si |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
2,5-diethoxy-2-methyloxasilolane |
InChI |
InChI=1S/C8H18O3Si/c1-4-9-8-6-7-12(3,11-8)10-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WXVNRTCVVUJHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC[Si](O1)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)


